1-Methyl-4-piperidinyl 2-methoxybenzoate

Description

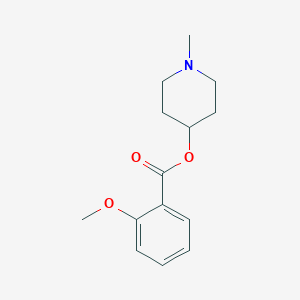

1-Methyl-4-piperidinyl 2-methoxybenzoate is an ester derivative of 2-methoxybenzoic acid, where the hydroxyl group of the carboxylic acid is replaced by a 1-methyl-4-piperidinyl moiety. This structural modification introduces both steric and electronic effects, distinguishing it from simpler esters like methyl 2-methoxybenzoate.

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.3 g/mol |

IUPAC Name |

(1-methylpiperidin-4-yl) 2-methoxybenzoate |

InChI |

InChI=1S/C14H19NO3/c1-15-9-7-11(8-10-15)18-14(16)12-5-3-4-6-13(12)17-2/h3-6,11H,7-10H2,1-2H3 |

InChI Key |

CQDYAFQUDQUTHZ-UHFFFAOYSA-N |

SMILES |

CN1CCC(CC1)OC(=O)C2=CC=CC=C2OC |

Canonical SMILES |

CN1CCC(CC1)OC(=O)C2=CC=CC=C2OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 2-Methoxybenzoate (M2MOB)

Methyl 2-methoxybenzoate (M2MOB) shares the 2-methoxybenzoate backbone but lacks the piperidinyl group. Key differences include:

- Electronic Effects: The 2-methoxy group in M2MOB acts as an electron-donating substituent, influencing aromatic substitution reactivity.

- Applications : M2MOB is detected in agricultural contexts (e.g., grape esters under kaolin particle film treatments) , whereas the piperidinyl ester may have pharmaceutical applications due to piperidine’s role in CNS-targeting drugs .

Table 1: Key Properties of 2-Methoxybenzoate Derivatives

Metal Complexes of 2-Methoxybenzoate

Solid-state metal complexes (e.g., Mn, Co, Ni, Cu, Zn with 2-methoxybenzoate) exhibit distinct thermal and structural properties:

- Thermal Stability : Copper 2-methoxybenzoate decomposes in three steps between 110–349°C, while cobalt and nickel analogs show stability up to 200°C .

- Coordination Behavior : Infrared spectroscopy indicates unidentate bonding of the carboxylate group to metal ions, contrasting with the covalent ester linkage in this compound .

Table 2: Thermal Decomposition of Metal 2-Methoxybenzoates

| Metal Ion | Decomposition Range (°C) | Steps | Reference |

|---|---|---|---|

| Cu²⁺ | 110–349 | 3 | |

| Co²⁺ | Up to 200 | 1 | |

| Ni²⁺ | Up to 200 | 1 |

Piperidine/Piperazine Derivatives

Piperazine and piperidine derivatives are pharmacologically significant. For example:

- Naratriptan : A piperidinyl indole derivative synthesized via benzyl-protected intermediates, highlighting the utility of piperidine in drug design .

The 1-methyl-4-piperidinyl group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to non-piperidine esters.

Bulky Ester Derivatives

Compounds like 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2-methoxybenzoate feature bulky substituents, leading to:

- Steric Effects : Reduced reactivity in nucleophilic substitution compared to less hindered esters.

- Thermal Behavior : Bulky groups may stabilize the compound against thermal degradation, though specific data are unavailable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.